N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde

Nonlinear Optics Chromophore Design D-π-A Systems

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (CAS 1201-91-8) is a para-substituted donor-π-acceptor building block engineered for covalent integration into electro-optic polymer backbones. Unlike simple 4-dialkylaminobenzaldehydes that leach and phase-separate, its pendant hydroxyethyl group serves as a nucleophilic anchor for methacrylate or tosylate conversion, enabling use as a polymerizable monomer or crosslinker. This covalent attachment directly suppresses orientational relaxation, preserving long-term r33 stability in high-bandwidth modulators (>40 GHz) and integrated photonic circuits. The aldehyde also condenses with nicotinic hydrazides to yield anticancer hydrazones and serves as a precursor for BODIPY-based Al³⁺ sensors. Procured for teams requiring a reactive chromophore that doubles as a covalent tether; standard R&D quantities in stock.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1201-91-8
Cat. No. B116445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde
CAS1201-91-8
Synonymsp-[(2-Hydroxyethyl)methylamino]benzaldehyde;  4-(N-Hydroxyethyl-N-methylamino)benzaldehyde;  4-[(2-Hydroxyethyl)(methyl)amino]benzaldehyde;  4-[N-(2-Hydroxyethyl)-N-methylamino]benzaldehyde;  4-[N-Methyl-N-(2-hydroxyethyl)amino]benzaldehyde;  p-N-(2-Hydro
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN(CCO)C1=CC=C(C=C1)C=O
InChIInChI=1S/C10H13NO2/c1-11(6-7-12)10-4-2-9(8-13)3-5-10/h2-5,8,12H,6-7H2,1H3
InChIKeyJOCUIVLSLBBESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (CAS 1201-91-8) – A Versatile Multifunctional Building Block for Advanced Materials


N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (CAS 1201-91-8), also known as 4-[(2-hydroxyethyl)(methyl)amino]benzaldehyde, is an aromatic aldehyde bearing a para-substituted tertiary amine donor group with a pendant hydroxyethyl moiety . It belongs to the class of donor-π-acceptor (D-π-A) building blocks, wherein the N-methyl-N-hydroxyethylamino group functions as an electron donor and the aldehyde serves as both an electron acceptor and a reactive handle for condensation chemistry . The hydroxyethyl substituent confers increased polarity (LogP ≈ 1.05) and hydrogen-bonding capacity (H-bond donor count = 1) relative to purely alkyl-substituted analogs, while maintaining the aldehyde’s electrophilicity for Knoevenagel condensations, Schiff base formation, and hydrazone synthesis .

Why 4-Dimethylaminobenzaldehyde or 4-Diethylaminobenzaldehyde Cannot Substitute for N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde in Demanding Applications


Direct substitution of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde with simpler 4-dialkylaminobenzaldehydes (e.g., 4-dimethylaminobenzaldehyde, 4-diethylaminobenzaldehyde) is precluded in applications requiring post-synthetic covalent incorporation into polymer backbones, tuning of material solubility, or generation of chelating metal-binding sites . The hydroxyethyl substituent is not merely a spectator group; it provides a nucleophilic handle for esterification, tosylation, or direct methacrylate formation, enabling the aldehyde to function simultaneously as a chromophore precursor and a polymerizable monomer or crosslinker . In contrast, 4-dimethylaminobenzaldehyde lacks any functional group suitable for covalent anchoring, limiting its utility to non-bound dopant systems where leaching and phase separation become long-term failure modes .

Product-Specific Quantitative Evidence Guide: N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (CAS 1201-91-8) Differentiation Metrics


Bathochromic Absorption Shift Relative to 4-Dimethylaminobenzaldehyde

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (NHABA) exhibits a bathochromically shifted absorption profile relative to the unsubstituted analog 4-dimethylaminobenzaldehyde, attributed to the electron-donating inductive effect (+I) and hydrogen-bonding capacity of the hydroxyethyl group . This red shift enables the compound to serve as a donor precursor for NLO chromophores operating at longer wavelengths .

Nonlinear Optics Chromophore Design D-π-A Systems

Enhanced Solubility and LogP Relative to 4-Diethylaminobenzaldehyde

The hydroxyethyl group significantly reduces lipophilicity relative to purely alkyl-substituted aminobenzaldehydes. N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde has a calculated LogP of 1.05 . In contrast, 4-diethylaminobenzaldehyde has a calculated LogP of approximately 2.8–3.0 (class-level inference based on structural analogs), representing a >10-fold difference in octanol-water partitioning. This improved hydrophilicity facilitates dissolution in polar aprotic solvents (DMSO, DMF) and aqueous-organic mixtures commonly employed in polymer synthesis and bioconjugation workflows [1].

Polymer Synthesis Formulation Process Chemistry

Covalent Incorporation into Crosslinkable Electro-Optic Polymers vs. Non-Functional 4-Dialkylaminobenzaldehydes

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is specifically cited as a precursor for synthesizing crosslinkable tricyanopyrroline-based polymeric electro-optic materials . The hydroxyethyl group serves as the reactive site for subsequent functionalization (e.g., tosylation, methacrylation), enabling covalent anchoring of the NLO chromophore to a polymer backbone or crosslinked network . In contrast, 4-dimethylaminobenzaldehyde and 4-diethylaminobenzaldehyde lack a chemically addressable handle for polymer attachment, confining them to physically doped guest-host systems that suffer from chromophore aggregation, plasticization, and electric-field-induced orientational relaxation .

Electro-Optic Materials Polymer Chemistry Crosslinking

Formation of Schiff Base Metal Complexes Enabled by N/O Chelating Architecture

Condensation of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde with primary amines yields Schiff base ligands that contain both imine nitrogen and hydroxyethyl oxygen donor atoms, creating an N,O-chelating pocket capable of coordinating transition metal ions (Ni²⁺, Cu²⁺, Zn²⁺, Pd²⁺) [1]. This chelation capability is absent in Schiff bases derived from 4-dimethylaminobenzaldehyde, which can only provide the imine nitrogen for monodentate coordination . The resulting metal complexes exhibit distinct two-photon absorption properties relevant to nonlinear optical applications .

Coordination Chemistry Schiff Base Ligands Transition Metal Complexes

Procurement-Driven Application Scenarios for N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde (CAS 1201-91-8)


Synthesis of Polymer-Bound NLO Chromophores for Electro-Optic Modulators and Optical Switches

Procurement of N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde is specifically warranted for research groups and industrial R&D teams developing side-chain or main-chain electro-optic polymers requiring covalent chromophore attachment. The hydroxyethyl group enables conversion to polymerizable methacrylate monomers or crosslinkable tosylate intermediates . This covalent approach directly addresses the orientational relaxation and phase separation issues that plague guest-host systems using non-functionalized 4-dialkylaminobenzaldehydes, thereby improving the long-term r33 stability and device operational lifetime . Target applications include high-bandwidth optical modulators (>40 GHz), optical interconnects, and integrated photonic circuits [1].

Preparation of Heterocyclic and Hydrazone-Derived Bioactive Compound Libraries

The aldehyde functionality of this compound is a versatile entry point for synthesizing diverse heterocyclic scaffolds (pyridines, indoles, quinolines) and biologically active hydrazone derivatives . Specific examples include condensation with nicotinic hydrazide and isoniazid to yield hydrazones with reported anticancer activity , and the generation of chalcone derivatives evaluated as inhibitors of neutrophil chemotaxis, phagocytosis, and reactive oxygen species production [1]. The hydroxyethyl group enhances aqueous solubility during synthesis and purification relative to more lipophilic 4-dialkylaminobenzaldehydes, streamlining workflow [2].

Synthesis of Fluorescent BODIPY-Based Probes for Metal Ion Sensing

N-Methyl-N-(2-hydroxyethyl)-4-aminobenzaldehyde serves as a donor-functionalized benzaldehyde precursor for constructing BODIPY (boron-dipyrromethene) fluorescent probes . In one demonstrated configuration, a BODIPY probe derived from this aldehyde exhibits fluorescence enhancement upon binding Al³⁺ due to suppression of photoinduced electron transfer (PET) . The hydroxyethyl substituent contributes to the probe's solubility profile and may participate in auxiliary metal coordination. This application leverages the compound's bathochromic absorption (400–500 nm) to match common fluorescence excitation sources [1].

Synthesis of Polymethacrylates with Tailored Optical and Thermal Properties

Industrial and academic polymer chemists procure this compound for incorporation into polymethacrylate systems where the aldehyde serves as a reactive monomer precursor . The hydroxyethyl group is functionalized to introduce polymerizable methacrylate moieties, enabling the synthesis of side-chain functionalized polymers with tunable refractive indices and thermal stability . This is supported by patent literature citing the use of 4-[(2-hydroxyethyl)methylamino]benzaldehyde in polymethacrylate synthesis workflows [1].

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